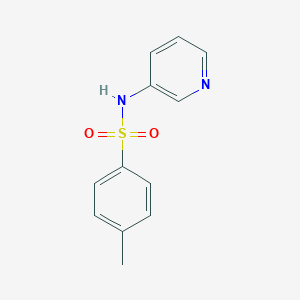
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide, also known as MRS2587, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel found in immune cells, and they play a role in inflammation and cell death. MRS2587 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
Mécanisme D'action
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide reduces inflammation and cell death, which can lead to improved outcomes in various disease states.
Effets Biochimiques Et Physiologiques
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It reduces the activation of immune cells, including macrophages and microglia, and reduces the release of pro-inflammatory cytokines. It also reduces cell death and improves cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, which means that it specifically targets this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, there are also limitations to using 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for research on 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide. One area of interest is its potential use in combination with other drugs to treat cancer and other diseases. Another area of interest is its potential use in combination with immunotherapy to enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide for different disease states.
Méthodes De Synthèse
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of pyridine-3-amine with 4-methylbenzenesulfonyl chloride. The resulting intermediate is then further reacted with sodium azide and triphenylphosphine to yield the final product.
Applications De Recherche Scientifique
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer and melanoma. In neurodegenerative disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and lupus.
Propriétés
Numéro CAS |
65523-65-1 |
|---|---|
Nom du produit |
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide |
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-11-3-2-8-13-9-11/h2-9,14H,1H3 |
Clé InChI |
JSNNVBLCQRJOQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



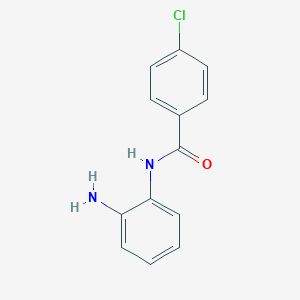
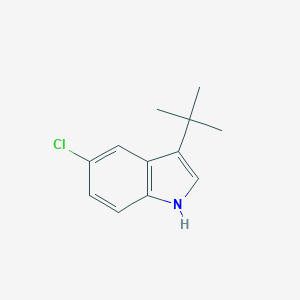
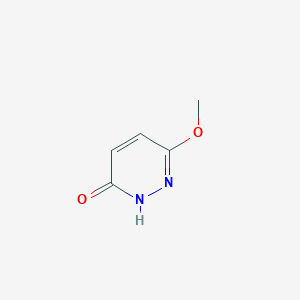
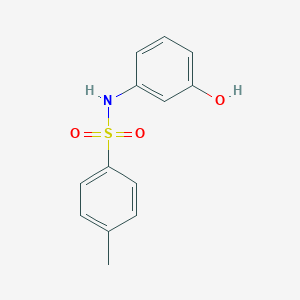
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
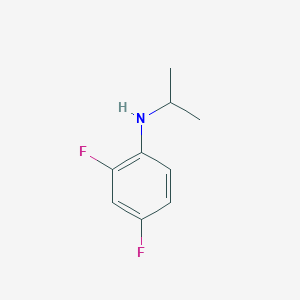
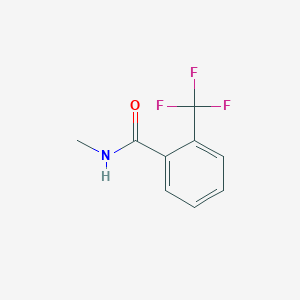
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
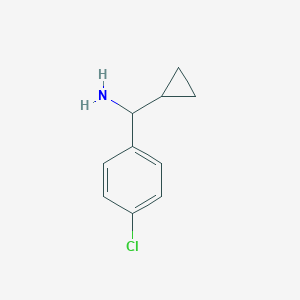
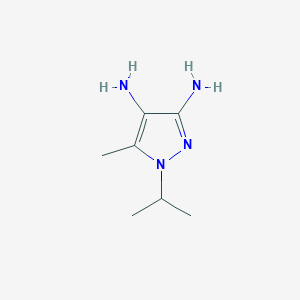
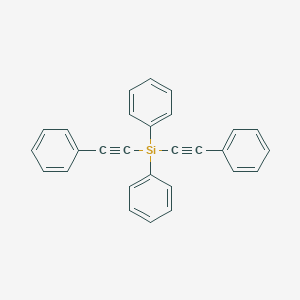
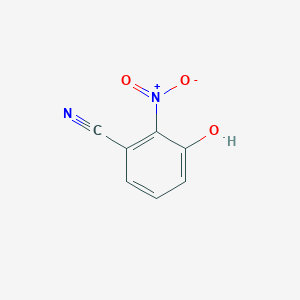
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)
